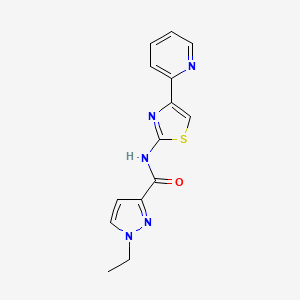

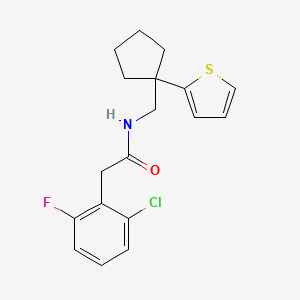

![molecular formula C19H21N5O2 B2760290 8-(4-butylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887864-82-6](/img/structure/B2760290.png)

8-(4-butylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecule is part of the purine family, which are heterocyclic aromatic organic compounds consisting of a six-membered pyrimidine ring and a five-membered imidazole ring . The purine ring’s electrons have significant delocalization, with positions 3 and 7 being electron-rich and susceptible to electrophilic attack, while positions 2, 6, and 8 are susceptible to nucleophilic attack .

Applications De Recherche Scientifique

Anticancer Therapy

Purine derivatives, including the compound , have been extensively studied for their potential in cancer treatment. This specific compound may act as an anticancer agent due to its interactions with cellular pathways, inhibition of tumor growth, or modulation of apoptosis. Researchers are investigating its efficacy against specific cancer types and exploring its mechanism of action .

Antiviral Activity

The antiviral properties of purine derivatives make them valuable in combating viral infections. This compound could potentially inhibit viral replication, block viral enzymes, or interfere with viral attachment to host cells. Further studies are needed to validate its effectiveness against specific viruses .

Adenosine Receptor Modulation

Purines play a crucial role in adenosine receptor signaling. This compound might act as an agonist or antagonist of adenosine receptors, affecting various physiological processes. Understanding its binding affinity and selectivity for specific receptor subtypes is essential for therapeutic applications .

Neurological Disorders

Given its structural similarity to purines, this compound could impact neurological disorders. Researchers are investigating its potential as a neuroprotective agent, targeting conditions like Alzheimer’s disease, Parkinson’s disease, or epilepsy. Mechanistic studies are ongoing to elucidate its effects on neuronal function .

Metabolic Disorders

Purine derivatives often intersect with metabolic pathways. This compound might influence metabolic processes related to energy production, nucleotide synthesis, or redox balance. Researchers are exploring its potential in managing metabolic disorders such as diabetes, obesity, or gout .

Chemical Biology and Drug Design

Understanding the structure-activity relationship (SAR) of this compound is crucial for drug design. Researchers analyze its interactions with biological macromolecules, such as enzymes or receptors, to develop novel therapeutic agents. Computational studies and experimental validation contribute to this field .

Mécanisme D'action

Orientations Futures

The development of novel purine derivatives is in demand due to their extensive applications in biology, biochemistry, and medicine . Future research could focus on exploring the potential therapeutic applications of this compound and similar derivatives, particularly in the field of antidepressant therapy .

Propriétés

IUPAC Name |

6-(4-butylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O2/c1-4-5-6-13-7-9-14(10-8-13)24-12(2)11-23-15-16(20-18(23)24)22(3)19(26)21-17(15)25/h7-11H,4-6H2,1-3H3,(H,21,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZGKQVQSPAALJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)NC(=O)N4C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-8-(piperidin-1-ylsulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-2(4H)-one](/img/structure/B2760208.png)

![2-{[3-(Trifluoromethyl)benzyl]sulfonyl}quinoxaline](/img/structure/B2760217.png)

![Imidazo[1,2-a]pyridin-7-amine dihydrochloride](/img/structure/B2760220.png)

![2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2760222.png)

![2-(Benzo[d]oxazol-2-ylthio)-1-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2760227.png)

![2-{[(4-Fluoro-3-nitrophenyl)amino]methyl}phenol](/img/structure/B2760230.png)